molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2740809
CAS No.: 477554-39-5
M. Wt: 350.39
InChI Key: SBVIMSXGLQUMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 4,6-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Synthesis of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chromene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or chromene rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzothiazole or chromene derivatives with altered functional groups.

Comparison with Similar Compounds

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other benzothiazole and chromene derivatives:

The uniqueness of this compound lies in its combined benzothiazole and chromene moieties, which contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

477554-39-5

Molecular Formula

C19H14N2O3S

Molecular Weight

350.39

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23)

InChI Key

SBVIMSXGLQUMAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.